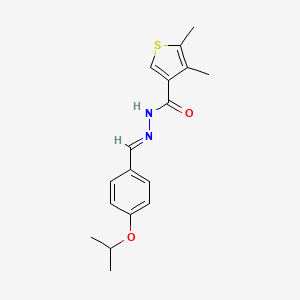

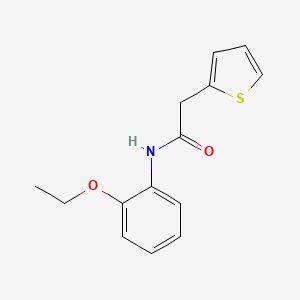

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide, also known as TAK-715, is a synthetic compound that has been studied for its potential use in treating various diseases.

Applications De Recherche Scientifique

Chemoselective Acetylation

- Chemoselective Acetylation in Antimalarial Drug Synthesis: N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the compound of interest, has been studied for its role in the chemoselective monoacetylation of 2-aminophenol, crucial in antimalarial drug synthesis. This process utilized Novozym 435 as a catalyst and investigated various parameters like acyl donors and solvent effects (Magadum & Yadav, 2018).

Bioactive Nitrosylated and Nitrated Derivatives

- Bioactive Derivatives for Phytotoxic Metabolites: The incubation of certain microorganisms with microbial degradation products of 2-aminophenol led to the discovery of various N-(2-hydroxyphenyl)acetamide derivatives. These compounds have shown bioactivity by eliciting alterations in gene expression profiles in plants, suggesting potential applications in plant biology and phytotoxicity studies (Girel et al., 2022).

Antiarthritic Drug Development

- Antiarthritic Agents with Gamma-Sultam Skeleton: A study on derivatives containing antioxidant moieties like 2,6-di-tert-butylphenol (structurally related to the compound ) revealed potent effects on cyclooxygenase and 5-lipoxygenase, crucial in antiarthritic drug development. This research offers insights into structure-activity relationships and pharmacological evaluations (Inagaki et al., 2000).

Antioxidant Activities in Phenols and Catechols

- Media Effects on Antioxidant Activities: Research on compounds like 2,6-di-tert-butyl-4-methylphenol, which shares structural similarities with the compound , highlighted their role as antioxidants. The study explored their hydrogen atom donating activities, providing valuable information for antioxidant applications (Barclay et al., 1999).

Neuroprotective Antioxidant Development

- Neuroprotective Antioxidants: The development of neuroprotective antioxidants using a mix-and-match strategy involved compounds like 4-{[(4-hydroxyphenyl)amino]methyl}-2,6-di-tert-butylphenol. This research could provide a basis for understanding the neuroprotective potential of similar compounds (Kenche et al., 2013).

Optoelectronic and Nonlinear Optical Behaviors

- Optoelectronic Properties and Nonlinear Optical Behaviors: A study on malononitrile-modified acene derivatives with tert-butyl groups, like those in the compound of interest, explored their optoelectronic properties and nonlinear optical behaviors. This research is relevant for applications in materials science and photonics (Zhai et al., 2018).

Laccase-Catalyzed Oxidation

- Laccase-Mediated Oxidation for Antioxidant Synthesis: The laccase-catalyzed oxidation of 2,6-dimethoxyphenol, structurally related to the compound , was investigated for producing compounds with higher antioxidant capacity. This study highlights potential applications in developing bioactive compounds (Adelakun et al., 2012).

Propriétés

IUPAC Name |

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO4/c1-20(2,3)14-6-8-15(9-7-14)25-13-19(22)21-17-12-16(23-4)10-11-18(17)24-5/h6-12H,13H2,1-5H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBZRUNXUJZLWLU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-tert-butylphenoxy)-N-(2,5-dimethoxyphenyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,3-dihydro-1H-inden-1-yl)-N-[1-(methylsulfonyl)-4-piperidinyl]acetamide](/img/structure/B5561817.png)

![2-methyl-4-(3-{[3-(4-morpholinylcarbonyl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5561824.png)

![2-chloro-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzamide](/img/structure/B5561832.png)

![2-(ethoxymethyl)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]pyrrolidine](/img/structure/B5561833.png)

![7-[(4-vinylbenzyl)oxy]-2H-chromen-2-one](/img/structure/B5561836.png)

![N-[3-(1H-indazol-1-yl)propyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5561866.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-2-phenoxy-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5561888.png)

![6-methyl-2-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}imidazo[1,2-a]pyridine](/img/structure/B5561892.png)

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyridazine](/img/structure/B5561894.png)

![3-({4-[2-(1-pyrrolidinyl)-4-pyrimidinyl]-1-piperazinyl}carbonyl)-2H-chromen-2-one](/img/structure/B5561912.png)